(E)-2-Methylglutaconic acid
Overview
Description
(E)-2-Methylglutaconic acid is an organic compound characterized by the presence of a double bond in the E-configuration and a carboxylic acid functional group It is a derivative of glutaconic acid, with a methyl group substitution at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methylglutaconic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylglutaric acid.
Dehydration Reaction: The starting material undergoes a dehydration reaction to form the corresponding anhydride.
Isomerization: The anhydride is then subjected to isomerization under controlled conditions to yield the this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the formation of the desired product.
Purification: Employing purification techniques such as crystallization or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Methylglutaconic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated acids.
Substitution Products: Esters and amides.
Scientific Research Applications
(E)-2-Methylglutaconic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Methylglutaconic acid involves its interaction with specific molecular targets and pathways. The compound can:
Enzyme Inhibition: Act as an inhibitor of certain enzymes, affecting metabolic processes.
Receptor Binding: Bind to specific receptors, modulating cellular signaling pathways.
Metabolic Pathways: Participate in metabolic pathways, influencing the production of key metabolites.
Comparison with Similar Compounds
Glutaconic Acid: The parent compound, differing by the absence of the methyl group.
2-Methylglutaric Acid: A saturated analog with a single bond instead of a double bond.
2-Methylsuccinic Acid: Another analog with a different arrangement of functional groups.
Uniqueness: (E)-2-Methylglutaconic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(E)-2-methylpent-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHDBJDBRBRNA-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009869 | |
Record name | 2-Methylglutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (E)-2-Methylglutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53358-21-7 | |
Record name | (2E)-2-Methyl-2-pentenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53358-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylglutaconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053358217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylglutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-Methylglutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying (E)-2-methylglutaconic acid in patients with specific metabolic disorders?
A1: The identification of this compound in the urine of patients with beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia is significant because it provides insights into the metabolic pathways affected by these disorders. The presence of this compound, along with N-tiglylglycine, suggests a potential link to the enzyme 3-methylcrotonyl-CoA carboxylase. [] This discovery contributes to a better understanding of these metabolic conditions and may aid in developing diagnostic or monitoring tools.
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